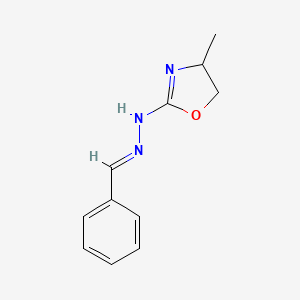
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzylidenehydrazinyl group with a dihydrooxazole ring, making it a versatile molecule for synthetic and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde and hydrazine hydrate to form benzylidenehydrazine. This intermediate is then reacted with 4-methyl-4,5-dihydrooxazole under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydrazinyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit matrix metalloproteinases and kinases, leading to antiproliferative effects. It also interacts with DNA, affecting cellular processes and inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
- 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole
- 2-(2-Benzylidenehydrazinyl)-4-methyl-1,3-oxazole
Uniqueness
2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole stands out due to its unique combination of a benzylidenehydrazinyl group and a dihydrooxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H13N3O/c1-9-8-15-11(13-9)14-12-7-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14)/b12-7+ |
InChI 键 |
RAIAMXCZWBNKRP-KPKJPENVSA-N |
手性 SMILES |
CC1COC(=N1)N/N=C/C2=CC=CC=C2 |
规范 SMILES |
CC1COC(=N1)NN=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


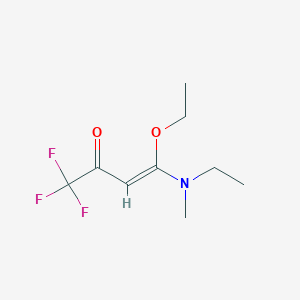

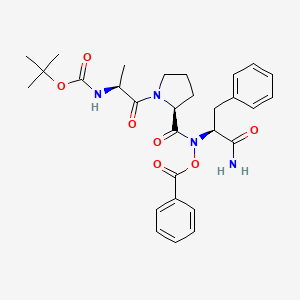
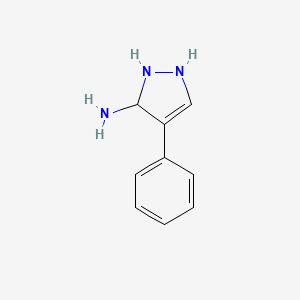
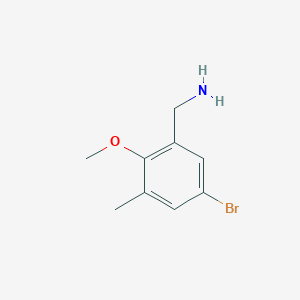
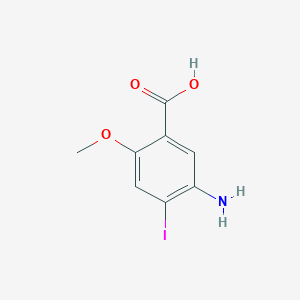

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)

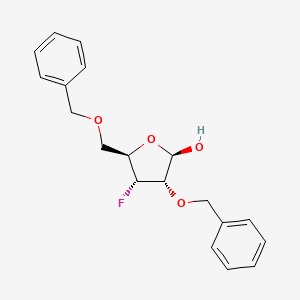
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
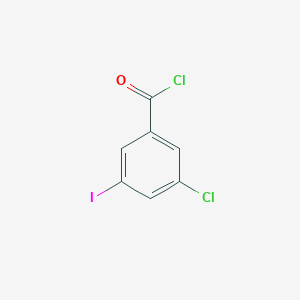
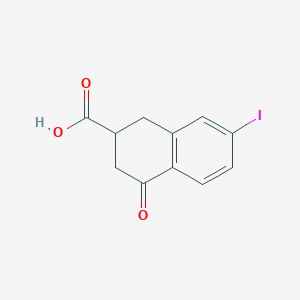
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
